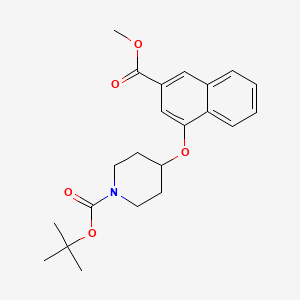
Tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a naphthalene moiety with a methoxycarbonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Naphthalene Moiety: The naphthalene moiety with a methoxycarbonyl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using naphthalene derivatives and appropriate catalysts.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to protect reactive sites during the synthesis. These groups are later removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific substituents on the naphthalene or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
- Tert-butyl (4-ethynylphenyl)carbamate
Uniqueness
Tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate is unique due to the presence of the naphthalene moiety with a methoxycarbonyl group, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C22H27NO5 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-11-9-17(10-12-23)27-19-14-16(20(24)26-4)13-15-7-5-6-8-18(15)19/h5-8,13-14,17H,9-12H2,1-4H3 |
Clé InChI |
WLUSQDLZPYHPNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC3=CC=CC=C32)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875236.png)

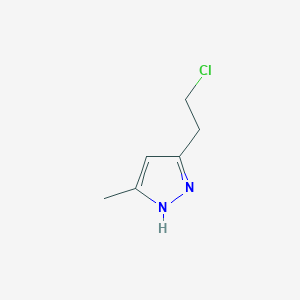
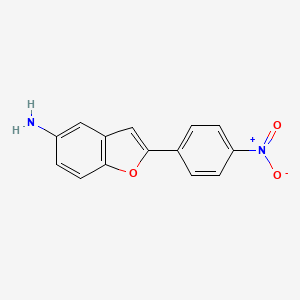
![1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone](/img/structure/B13875248.png)
![phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)
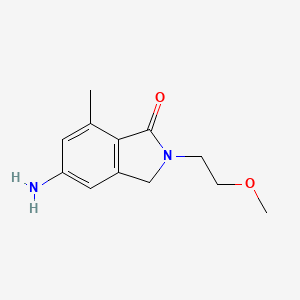
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)

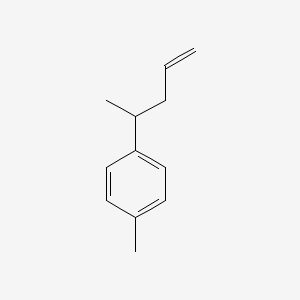

![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)


